![molecular formula C28H37N3O4S B563526 Disopyramide CAS No. 1216989-88-6](/img/structure/B563526.png)
Disopyramide
描述
Disopyramide is a class 1A antiarrhythmic agent used primarily to treat life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia . It is known for its sodium channel blocking properties, which help stabilize the cardiac membrane and reduce myocardial excitability . This compound is available in both oral and intravenous forms and is marketed under trade names such as Norpace and Rythmodan .
准备方法
The synthesis of disopyramide involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-aminopyridine with o-bromotoluene in the presence of cuprous bromide and cyclohexane . The reaction mixture is then subjected to various conditions, including temperature control and solvent extraction, to yield the desired intermediate. This intermediate is further processed through additional steps, such as recrystallization, to obtain pure this compound .
化学反应分析
Disopyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .
科学研究应用
Clinical Applications
- Ventricular Arrhythmias :
- Atrial Fibrillation :
- Hypertrophic Cardiomyopathy :
- Compounded Formulations :
Side Effects and Considerations
While this compound is effective, it is associated with several side effects, including dry mouth, constipation, and potential exacerbation of congestive heart failure symptoms. Caution is advised when prescribing this medication to patients with existing heart conditions or those on multiple antiarrhythmic therapies .
Case Study 1: Ventricular Tachycardia Management
A 65-year-old male with a history of ischemic heart disease presented with recurrent episodes of ventricular tachycardia. Following initiation of this compound therapy at a dosage of 100 mg every 12 hours, significant reduction in arrhythmic episodes was noted within two weeks. The patient reported improved quality of life and was able to resume normal activities without further episodes.
Case Study 2: Atrial Fibrillation in Athletes
A case involving a 30-year-old competitive athlete diagnosed with sleep-induced atrial fibrillation was treated with this compound. The medication successfully controlled the arrhythmia during sleep cycles without significant side effects, allowing the athlete to continue training effectively.
Data Summary
Application | Indication | Dosage Form | Side Effects |
---|---|---|---|
Ventricular Arrhythmias | Sustained ventricular tachycardia | Oral capsules (100 mg, 150 mg) | Dry mouth, constipation |
Atrial Fibrillation | Vagal-induced atrial fibrillation | Extended-release capsules | Dry eyes, urinary retention |
Hypertrophic Cardiomyopathy | Combined therapy with beta-blockers | Oral capsules | Potential exacerbation of heart failure |
Compounded Formulations | Individualized treatment needs | Custom formulations | Variable based on formulation |
作用机制
Disopyramide exerts its effects by blocking sodium channels in the cardiac myocytes, which inhibits the conduction of electrical impulses through the heart . This action stabilizes the cardiac membrane and reduces myocardial excitability, thereby preventing abnormal heart rhythms . This compound also has anticholinergic properties, which contribute to its overall therapeutic effects . The molecular targets of this compound include the sodium channels in the cardiac cells, and its pathways involve the modulation of ion flow across the cell membrane .
相似化合物的比较
Disopyramide is often compared to other class 1A antiarrhythmic agents, such as quinidine and procainamide . While all three compounds share similar mechanisms of action, this compound is unique in its potent negative inotropic effects, which make it particularly effective for reducing cardiac contractility . Unlike quinidine, this compound does not interact significantly with digoxin, making it a safer alternative in certain clinical scenarios . Other similar compounds include lidocaine and flecainide, which belong to different subclasses of antiarrhythmic agents but share some overlapping therapeutic uses .
生物活性
Disopyramide is a class 1A antiarrhythmic agent primarily used in the management of life-threatening ventricular arrhythmias. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.
This compound exerts its antiarrhythmic effects by blocking fast sodium channels, which is characteristic of class 1A antiarrhythmic drugs. Its primary actions include:
- Lengthening the Action Potential Duration (APD): this compound prolongs the APD in cardiomyocytes, which helps stabilize cardiac rhythm.
- Decreasing Diastolic Depolarization: It reduces the rate of diastolic depolarization (phase 4) in cells with increased automaticity.
- Lowering Upstroke Velocity: The drug decreases the upstroke velocity (phase 0) of action potentials, thereby reducing myocardial excitability and conduction velocity .
Pharmacokinetics
This compound's pharmacokinetic profile is notable for its metabolism and elimination characteristics:
- Half-life: Approximately 6.7 hours in healthy adults, but can extend to 14-43 hours in patients with severe renal dysfunction .
- Metabolism: Primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., verapamil) can increase plasma levels, while inducers (e.g., rifampin) can decrease them .
- Excretion: About 50% is excreted unchanged in urine, with significant implications for dosing in renal impairment .
Clinical Efficacy
This compound has been evaluated in various studies for its effectiveness in treating arrhythmias:
- Ventricular Arrhythmias: It has shown efficacy in controlling ventricular tachycardia and fibrillation. In a review of clinical trials, this compound was found to be more effective than placebo and comparable to quinidine but with fewer side effects .
- Post-Myocardial Infarction: this compound has been used prophylactically after myocardial infarction, showing a reduction in reinfarction rates. However, its impact on mortality rates remains inconclusive .
Case Studies
- Case Study: Ventricular Tachycardia Management
- A patient with recurrent ventricular tachycardia post-myocardial infarction was treated with this compound. The treatment resulted in stabilization of heart rhythm and a significant reduction in episodes of tachycardia.
- Case Study: Efficacy in Atrial Fibrillation
- In a cohort study involving patients with atrial fibrillation, this compound demonstrated superior efficacy compared to placebo, particularly in patients with preserved left ventricular function.
Adverse Effects
While generally well-tolerated, this compound can cause several adverse effects primarily due to its anticholinergic properties:
- Common Side Effects:
- Dry mouth
- Urinary retention
- Constipation
- Serious Adverse Effects:
Data Summary Table
Parameter | Value/Description |
---|---|
Drug Class | Class 1A Antiarrhythmic |
Mechanism | Sodium channel blocker |
Half-life | 6.7 hours (varies with renal function) |
Metabolism | CYP3A4 dependent |
Excretion | 50% unchanged in urine |
Common Side Effects | Dry mouth, urinary retention |
Serious Adverse Effects | Acute heart failure, hypotension |
属性
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |
Record name | Disopyramide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045536 | |
Record name | Disopyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Disopyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.93e-02 g/L | |
Record name | Disopyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Disopyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Disopyramide is a Type 1A antiarrhythmic drug (ie, similar to procainamide and quinidine). It inhibits the fast sodium channels. In animal studies Disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells, decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium, and has no effect on alpha- or beta-adrenergic receptors. | |
Record name | Disopyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3737-09-5 | |
Record name | Disopyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disopyramide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disopyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Disopyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disopyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISOPYRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Disopyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.5-95 °C, 94.5 - 95 °C | |
Record name | Disopyramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Disopyramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。